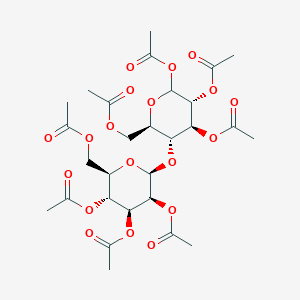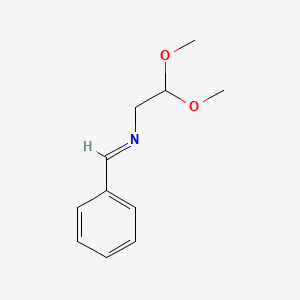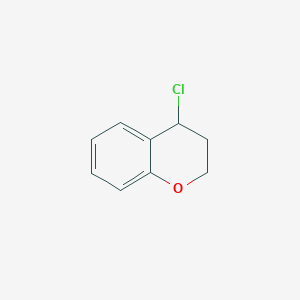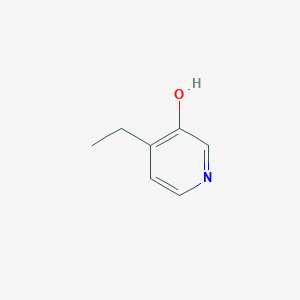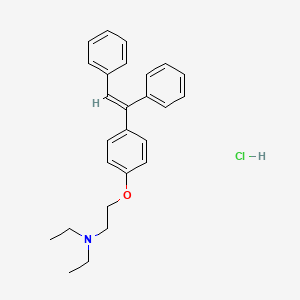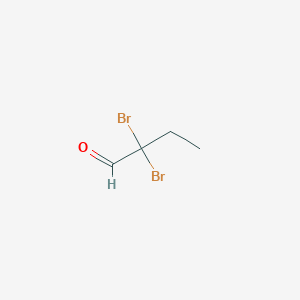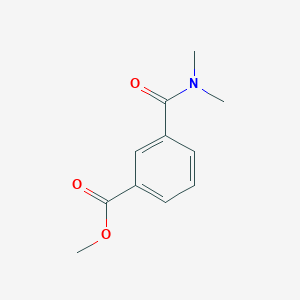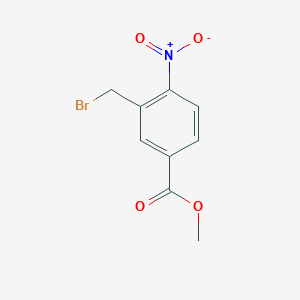
Methyl 3-bromomethyl-4-nitrobenzoate
Übersicht
Beschreibung
“Methyl 3-bromomethyl-4-nitrobenzoate” is a chemical compound . It is related to “methyl 4-(bromomethyl)-3-nitrobenzoate” and “methyl 4-bromobenzoate” which are almost planar . It is used as a reactant in the synthesis of various compounds .
Synthesis Analysis
The synthesis of “Methyl 3-bromomethyl-4-nitrobenzoate” could involve nitration, conversion of the nitro group to an amine, and bromination . The nitration of methyl benzoate is an example of electrophilic substitution .Molecular Structure Analysis
The molecular structure of “Methyl 3-bromomethyl-4-nitrobenzoate” can be represented by the InChI code:1S/C9H8BrNO4/c1-15-9(12)6-2-3-7(5-10)8(4-6)11(13)14/h2-4H,5H2,1H3 . The molecular formula is C9H8BrNO4 . Chemical Reactions Analysis
The chemical reactions involving “Methyl 3-bromomethyl-4-nitrobenzoate” could include nitration, conversion of the nitro group to an amine, and bromination . The nitration of methyl benzoate is an example of electrophilic substitution .Physical And Chemical Properties Analysis
“Methyl 3-bromomethyl-4-nitrobenzoate” is a pale-yellow to yellow-brown liquid to sticky oil to semi-solid . The compound “Methyl 4-bromo-3-nitrobenzoate” has a density of1.7±0.1 g/cm3, boiling point of 320.9±22.0 °C at 760 mmHg, and vapour pressure of 0.0±0.7 mmHg at 25°C .
Wissenschaftliche Forschungsanwendungen
Application 1: Synthesis of Derivatives
- Summary of the Application: Methyl 3-bromomethyl-4-nitrobenzoate is used as a reactant in the synthesis of various derivatives, such as 4-bromomethyl-3-nitrobenzoic acid succinimide ester, 4-((2-(hydroxymethyl)phenyl amino)methyl)-3-nitrobenzoic acid, and 4-(2-hydroxyethylmercaptylmethyl)-3-nitrobenzoic acid .
Application 2: Nonlinear Optical (NLO) Devices
- Summary of the Application: A study reported the use of a compound similar to Methyl 3-bromomethyl-4-nitrobenzoate (brucinium 4-methyl-3-nitrobenzoate 0.5 hydrate) in the development of high-power laser, ultrahigh cooling, sensor, and detector applications .
- Methods of Application: The compound was grown as a single crystal by solvent evaporation method. Various analyses were conducted to study its structural, optical, and electrical properties .
- Results or Outcomes: The study found that the compound exhibited good nonlinear optical properties, making it a promising material for the mentioned applications. The second harmonic generation (SHG) efficiency of the crystal was found to be 5.11 times superior to that of potassium dihydrogen phosphate (KDP) .
Application 3: Organic Synthesis Intermediate
- Summary of the Application: Methyl 3-bromomethyl-4-nitrobenzoate can be used as an organic synthesis intermediate and a raw material for pharmaceutical chemical synthesis .
Application 4: Synthesis of Drug Molecule Lenalidomide
- Summary of the Application: Methyl 3-bromomethyl-4-nitrobenzoate is a crucial synthesis intermediate for the drug molecule lenalidomide . Lenalidomide is an antineoplastic drug .
Application 5: Synthesis of 9-O-(4-carboxybenzyl)berberine
Safety And Hazards
“Methyl 3-bromomethyl-4-nitrobenzoate” is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, contacting with skin and eye, and to use personal protective equipment .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 3-(bromomethyl)-4-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-15-9(12)6-2-3-8(11(13)14)7(4-6)5-10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYMKUZFDVJUIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443506 | |
| Record name | methyl 3-bromomethyl-4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromomethyl-4-nitrobenzoate | |
CAS RN |
88071-90-3 | |
| Record name | methyl 3-bromomethyl-4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

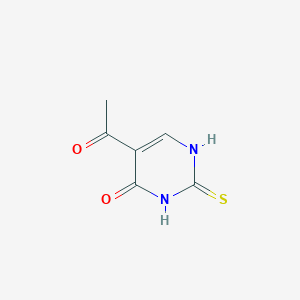
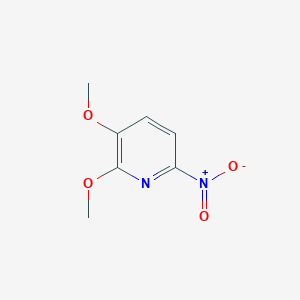
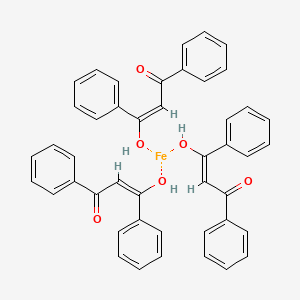


![[(Cyanomethyl)sulfanyl]acetyl chloride](/img/structure/B1354715.png)
